molecular formula C25H47N9O5 B607227 Dusquetide CAS No. 931395-42-5

Dusquetide

Cat. No.: B607227
CAS No.: 931395-42-5
M. Wt: 553.7 g/mol
InChI Key: ZUJBBVJXXYRPFS-DYKIIFRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dusquetide is a synthetic peptide that functions as an innate defense regulator. It modulates the innate immune response by targeting the autophagy receptor protein Sequestosome 1 (p62). This compound has shown promise in reducing inflammation and enhancing the clearance of bacterial infections, making it a potential therapeutic agent for various inflammatory and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dusquetide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are used to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Dusquetide primarily undergoes binding interactions rather than traditional chemical reactions. It forms complexes with target proteins through electrostatic and hydrophobic interactions .

Common Reagents and Conditions:

Major Products: The major product of this compound synthesis is the peptide itself, which is then purified to remove any side products or impurities .

Scientific Research Applications

Dusquetide has a wide range of scientific research applications:

Mechanism of Action

Dusquetide exerts its effects by binding to the ZZ domain of the autophagy receptor protein Sequestosome 1 (p62). This binding modulates the p62-RIP1 complex, leading to increased phosphorylation of p38 and enhanced expression of CEBP/B. These molecular events result in the modulation of the innate immune response, reducing inflammation and promoting the clearance of bacterial infections .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to penetrate the cell membrane and specifically target the ZZ domain of p62. This specificity allows for precise modulation of the innate immune response without activating autophagy, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47N9O5/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30)/t14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJBBVJXXYRPFS-DYKIIFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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